molecular formula C18H13Cl2F3N4O B4763799 N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No. B4763799
M. Wt: 429.2 g/mol
InChI Key: IQTNRCQXQOTEAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known to have a variety of biochemical and physiological effects, and has been the subject of numerous studies investigating its mechanism of action and potential applications.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea involves its binding to specific receptors in the body, leading to a variety of biochemical and physiological effects. This compound has been shown to modulate the activity of certain enzymes, as well as to affect the release of certain neurotransmitters and hormones.
Biochemical and Physiological Effects:
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea has been shown to have a variety of biochemical and physiological effects, including the modulation of enzyme activity, the regulation of neurotransmitter and hormone release, and the inhibition of certain cellular processes. This compound has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases and conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea in lab experiments is its high affinity for certain receptors, making it a useful tool for studying their function and potential therapeutic targets. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for research involving N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea. Some possible areas of investigation include its potential use in the treatment of various diseases and conditions, the development of new compounds based on its structure, and the further elucidation of its mechanism of action and biochemical effects. Additionally, there may be opportunities for the development of new lab techniques and technologies based on the properties of this compound.

Scientific Research Applications

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea has been used in a variety of scientific research applications, including studies investigating the role of various enzymes and receptors in the body. This compound has been shown to have a high affinity for certain receptors, making it a useful tool for studying their function and potential therapeutic targets.

properties

IUPAC Name

1-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2F3N4O/c19-13-5-4-11(16(20)7-13)9-27-10-15(8-24-27)26-17(28)25-14-3-1-2-12(6-14)18(21,22)23/h1-8,10H,9H2,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTNRCQXQOTEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3-[3-(trifluoromethyl)phenyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.